1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-tert-butyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-9(2,3)13-7-6(4-12-13)8(14)11-5-10-7/h4-5H,1-3H3,(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRIVNFFUGROHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1-tert-butyl-3-(3-methylbenzyl)pyrazole with formamide, followed by cyclization to form the pyrazolopyrimidine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, often using automated systems and continuous flow reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazolopyrimidines .
Scientific Research Applications
Medicinal Chemistry Applications
1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has shown potential as a therapeutic agent in various diseases. Its applications in medicinal chemistry include:
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inhibiting specific kinases that are crucial in cell proliferation. The inhibition of these kinases can lead to the suppression of tumor growth and induction of apoptosis in cancer cells. For instance:
- Case Study : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines could effectively inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. The specific interaction with CDKs led to reduced cell viability in various cancer cell lines (e.g., breast and colon cancer) .
Neuroprotective Effects
Emerging evidence suggests that this compound may also provide neuroprotective benefits. Its ability to modulate signaling pathways involved in neurodegeneration could make it a candidate for treating conditions like Alzheimer's disease.
- Case Study : In vitro studies showed that the compound could reduce oxidative stress-induced neuronal cell death by activating survival pathways and inhibiting apoptotic signals .
Biological Research Applications
In addition to its medicinal properties, this compound serves as a valuable tool in biological research:
Signal Transduction Studies
The compound is utilized to investigate signal transduction pathways and protein interactions within cells. By acting as a selective inhibitor of specific enzymes and receptors, it helps elucidate the mechanisms underlying various biological processes.
Chemical Biology Probes
This compound is employed as a probe to study enzyme functions and receptor activities. Its specificity allows researchers to dissect complex biological systems effectively.
Industrial Applications
The unique properties of this compound extend beyond laboratory settings into industrial applications:
Material Science
The compound's chemical structure lends itself to the development of new materials with tailored properties. It can be incorporated into polymers or coatings to enhance performance characteristics such as thermal stability and mechanical strength.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Other molecular targets and pathways may include DNA synthesis and repair enzymes, as well as signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
Pyrazolo[3,4-d]pyrimidin-4-one derivatives vary based on substituents at the N1 position and modifications to the core structure. Key examples include:
Key Observations :
- Alkyl vs. Aromatic Substitutions : Alkyl groups (tert-butyl, n-butyl) increase lipophilicity, while aromatic substituents (bromophenyl, nitrophenyl) introduce electronic effects for target interactions .
- Electron-Withdrawing Groups : Nitro groups () enhance polarity and may improve binding to charged residues in enzymes or receptors .
Antitumor Activity ()
- 3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e): Exhibited potent antitumor activity against MCF-7 breast cancer cells (IC₅₀ = 11 µM) due to the nitrobenzylideneamino group enhancing DNA intercalation or kinase inhibition .
- 1-tert-butyl-5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one () : The piperazine-linked derivative may target G-protein-coupled receptors or kinases, though specific data are unavailable .
Antibacterial Activity ()
- Pyrazolo[3,4-d]pyrimidin-4-one derivatives : Demonstrated inhibition of Staphylococcus aureus DNA polymerase III and growth of Gram-positive bacteria .
- 1-Phenyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-one () : The sulfanyl group could disrupt bacterial thiol metabolism or enzyme function .
Antiparasitic Activity ()
- 1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (base structure): Active against Leishmania donovani, but substitutions (e.g., oxolan-2-yl) rendered it inactive, suggesting steric hindrance reduces efficacy .
Biological Activity
1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H13N5
- Molecular Weight : 177.23 g/mol
- SMILES Notation : CC(C)(C)N1C2=C(N=C1)C(=O)N(C(=N2)N)C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's structure allows it to engage in both hydrogen bonding and hydrophobic interactions with enzymes and receptors. These interactions can lead to modulation of enzymatic activity and receptor signaling pathways.
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung carcinoma), MCF7 (breast adenocarcinoma), LoVo (colon adenocarcinoma), HT29 (primary colon adenocarcinoma).
- IC50 Values : Reported ranges for similar compounds are between 0.3 µM to 24 µM for dual EGFR/VGFR2 inhibitors .
Antiviral Activity
The compound has also been explored for its antiviral properties. Research indicates that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit activity against viruses such as Herpes Simplex Virus (HSV) and tobacco mosaic virus (TMV). The mechanisms may involve interference with viral replication or direct inhibition of viral enzymes.
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are recommended for preparing 1-tert-butyl-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be optimized?
Answer:
- Core synthesis : Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example, barbituric acid derivatives can react with arylidene ketones in glacial acetic acid with phosphorus pentoxide as a catalyst, followed by reflux and recrystallization .
- Optimization : Use design of experiments (DoE) to vary solvents (e.g., n-heptane-toluene mixtures), catalysts (e.g., ZnCl₂), and reaction times. Monitor progress via TLC and purify using column chromatography or recrystallization .
Q. How can the structural identity of 1-tert-butyl-pyrazolo[3,4-d]pyrimidin-4-one be confirmed?
Answer:
- X-ray crystallography : Resolve crystal structures to confirm substituent positioning (e.g., tert-butyl group at N1) .
- Spectroscopic techniques :
Q. What safety protocols are critical during handling and storage?
Answer:
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the pyrimidinone ring .
- Handling : Use PPE (gloves, goggles) and fume hoods. Avoid contact with oxidizing agents (e.g., HNO₃) due to potential nitro-group formation on the pyrazole ring .
Advanced Research Questions
Q. How do substituents at the N1 position influence bioactivity, and how can structure-activity relationships (SAR) be systematically studied?
Answer:
- Methodology : Synthesize analogs with varying N1 substituents (e.g., acetyl, benzoyl) . Test antitumor activity via cell proliferation assays (e.g., MTT on HeLa cells) and compare IC₅₀ values.
- Key finding : Bulky groups (e.g., tert-butyl) enhance metabolic stability but may reduce solubility, requiring trade-off analysis .
- Data analysis : Use computational tools (e.g., molecular docking) to correlate steric/electronic parameters with activity .
Q. How can solubility limitations of 1-tert-butyl derivatives be addressed in formulation studies?
Answer:
- Experimental design :
- Co-solvency : Test aqueous-organic mixtures (e.g., PEG-400/water) .
- Solid dispersion : Use spray-drying with polymers (e.g., PVP) to enhance dissolution rates .
- Analytical validation : Quantify solubility via HPLC (C18 column, 254 nm UV detection) .
Q. How should conflicting data on metabolic stability be resolved?
Answer:
- Controlled studies : Compare in vitro (e.g., liver microsomes) and in vivo (rodent PK) data under standardized conditions (pH 7.4, 37°C) .
- Statistical analysis : Apply ANOVA to identify outliers and confirm reproducibility across labs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
